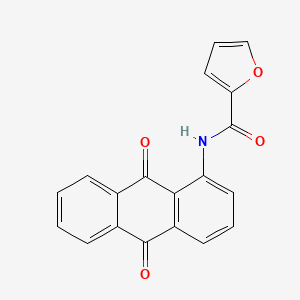

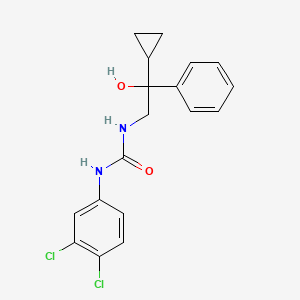

![molecular formula C9H18ClN B2647974 (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride CAS No. 2418593-84-5](/img/structure/B2647974.png)

(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of spiro[4.4]nonane has been reported in the literature . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The process involved formation and capture of alkoxyaminyl radicals .Molecular Structure Analysis

The molecular structure of “(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride” is not explicitly provided in the sources retrieved .Chemical Reactions Analysis

The application of a domino radical bicyclization for the synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton in 11–67% yields as a mixture of diastereomers is described . This process involved formation and capture of alkoxyaminyl radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride” are not explicitly provided in the sources retrieved .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

Research has been conducted on the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione and its derivatives. These studies involved detailed structure-activity relationship analyses, including Topliss structure activity and the Craig plot analytical approaches, to correlate physicochemical parameters with anticonvulsant activity. X-ray crystal analysis was utilized to compare the active compounds against inactive ones, highlighting the significance of structural features in determining biological activity (Farrar et al., 1993).

Another study explored the synthesis, physicochemical, and pharmacological properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and its effect on GABA(A) receptors in vitro. These compounds showed promising anticonvulsant properties, especially when certain aromatic substitutions were made, indicating their potential in drug development (Kamiński et al., 2008).

Chemical Synthesis and Applications in Drug Discovery

Studies on spirocyclic oxetanes and related compounds have advanced the synthesis of complex molecular structures, including tetracyclic systems with potential applications in drug discovery. These works showcase innovative synthetic routes that provide access to functionally rich scaffolds relevant to medicinal chemistry (Gurry et al., 2015).

Research has also focused on the diversity-oriented synthesis of azaspirocycles, employing multicomponent condensation approaches to yield functionalized pyrrolidines, piperidines, and azepines. These compounds are critical scaffolds in chemistry-driven drug discovery, illustrating the broad applicability of (3S)-3-Methyl-2-azaspiro[4.4]nonane derivatives in generating bioactive molecules (Wipf et al., 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3S)-3-methyl-2-azaspiro[4.4]nonane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-8-6-9(7-10-8)4-2-3-5-9;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLZGZORXVOEOQ-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2(CCCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

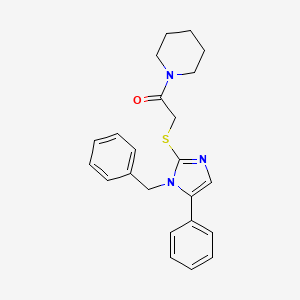

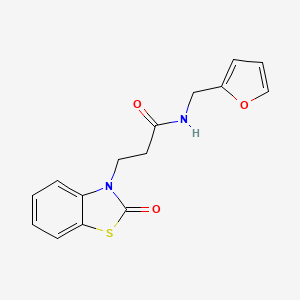

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2647895.png)

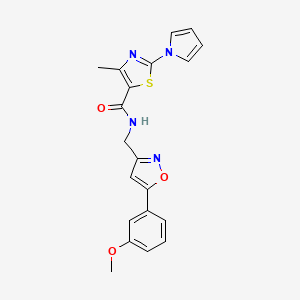

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2647896.png)

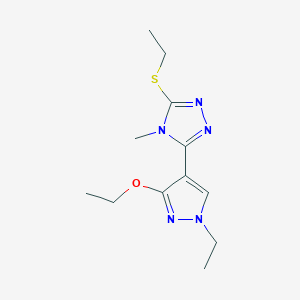

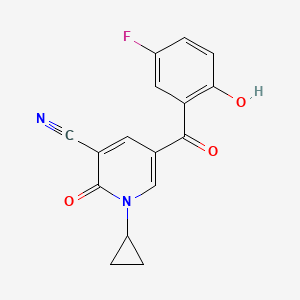

![2-fluoro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2647898.png)

![Ethyl 2-(8-chloro-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate](/img/structure/B2647907.png)

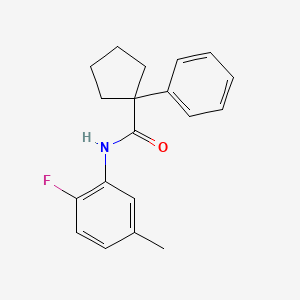

![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2647908.png)

![N-[[4-(2,6-diethylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2647912.png)